Acetic acid 3-acetoxy-2-acetoxymethyl-5-acetylamino-6-benzyloxy-tetrahydro-pyran-4-yl ester
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Description
Scientific Research Applications
Synthesis and Structural Analysis
- A study focused on the synthesis and molecular structure determination of a related compound, highlighting its stable sugar moiety due to the chair conformation of the pyranoid ring and the positioning of acetyl groups. This stability is crucial for further chemical reactions and applications in synthetic organic chemistry (Wei et al., 2006).
Natural Product Synthesis
- Research into the synthesis of isoxazolylpyrrolones through a three-component reaction showcases the versatility of acetic acid derivatives in constructing complex heterocyclic compounds, which are pivotal in the development of pharmaceuticals and agrochemicals (Sakhno et al., 2021).
Germination Inhibition
- A compound structurally similar to the queried chemical was identified as a germination inhibitory constituent from Erigeron annuus, demonstrating the potential agricultural applications of acetic acid derivatives in controlling weed germination and growth (Oh et al., 2002).
Cyclization Reactions
- Novel cyclization reactions involving cyclopropylideneacetic acids and esters were explored, indicating the utility of acetic acid derivatives in synthesizing furanones and pyranones, compounds that are important in medicinal chemistry and organic synthesis (Huang & Zhou, 2002).
Properties
IUPAC Name |
(5-acetamido-3,4-diacetyloxy-6-phenylmethoxyoxan-2-yl)methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO9/c1-12(23)22-18-20(30-15(4)26)19(29-14(3)25)17(11-27-13(2)24)31-21(18)28-10-16-8-6-5-7-9-16/h5-9,17-21H,10-11H2,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEBBPWXWFHKBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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